molecular formula C10H11NO3 B1405287 2-(Oxolan-2-yl)pyridine-4-carboxylic acid CAS No. 1822828-04-5

2-(Oxolan-2-yl)pyridine-4-carboxylic acid

Cat. No.: B1405287
CAS No.: 1822828-04-5
M. Wt: 193.2 g/mol
InChI Key: GFJLROCRRNBUIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Oxolan-2-yl)pyridine-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science research. This molecule features a pyridine ring, a common pharmacophore, functionalized with a carboxylic acid group at the 4-position and an oxolane (tetrahydrofuran) ring at the 2-position. The carboxylic acid group makes it a versatile building block for synthesizing more complex molecules through amidation and esterification reactions. Researchers utilize such structures as key intermediates in the development of potential pharmaceutical agents, ligands for catalysis, and in the construction of metal-organic frameworks (MOFs). Its structural motifs are often found in compounds studied for their biological and coordination properties. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(oxolan-2-yl)pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-3-4-11-8(6-7)9-2-1-5-14-9/h3-4,6,9H,1-2,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJLROCRRNBUIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Oxidation of Pyridine Derivatives

Method Overview:
This approach involves the oxidation of suitably substituted pyridine compounds, such as 4-methylpyridine, under catalytic conditions to yield the corresponding pyridine-4-carboxylic acids, which can be further functionalized to introduce the oxolane moiety.

Preparation Steps:

  • Starting Material: 4-methylpyridine (or similar alkylpyridines)
  • Catalyst: Vanadium pentoxide (V₂O₅) supported on inert carriers like silica or alumina
  • Reaction Conditions: Continuous oxidation at 255–260°C in a fluidized bed reactor
  • Process:
    • Preheat catalyst and raw material
    • Introduce steam and air to facilitate oxidation
    • Collect the oxidized product, typically pyridine-4-carboxylic acid, via cyclone separation
    • Purify through recrystallization

Research Findings:

  • The process yields pyridine-4-carboxylic acid with over 95% purity and 70–75% yield, utilizing approximately 1070 kg of raw material per ton of product (source).

Decarboxylative and Cyclization Strategies

Method Overview:
This method involves decarboxylative reactions of pyridine-4-carboxylic acid derivatives with oxolane or related cyclic ethers, often under thermal or catalytic conditions, to form the oxolane-substituted pyridine carboxylic acids.

Key Steps:

  • Activation of pyridine-4-carboxylic acid (via decarboxylation)
  • Coupling with oxolane derivatives or precursors
  • Cyclization to form the oxolane ring attached at the 2-position of pyridine

Research Findings:

  • Such methods are less direct but can be achieved via decarboxylative coupling reactions, often facilitated by decarboxylation under basic or thermal conditions, leading to the target compound with moderate to high yields.

Multi-step Synthesis via Cyclization and Functional Group Transformations

Method Overview:
This approach involves initial synthesis of pyridine-4-carboxylic acid, followed by functionalization to introduce the oxolane ring at the 2-position.

Typical Procedure:

  • Synthesize pyridine-4-carboxylic acid via oxidation
  • Convert to a suitable intermediate (e.g., acyl chloride or ester)
  • React with oxolane derivatives or cyclic ethers under basic or catalytic conditions to form the 2-(Oxolan-2-yl)pyridine-4-carboxylic acid

Research Findings:

  • This multi-step process offers flexibility but requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Summary Data Table of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Advantages References
Direct Oxidation 4-methylpyridine V₂O₅ catalyst, steam, air 255–260°C, fluidized bed 70–75% Scalable, high purity
Decarboxylative Coupling Pyridine-4-carboxylic acid derivatives Cyclic ethers, base Thermal or catalytic, mild to moderate Moderate to high Versatile, allows functionalization ,
Multi-step Functionalization Pyridine derivatives Acyl chlorides, oxolane derivatives Reflux, controlled addition Variable Precise control over substitution ,

Notes on Research and Practical Considerations

  • Safety and Environmental Impact: The oxidation process utilizing vanadium pentoxide is efficient but requires careful handling due to catalyst toxicity and high temperature operation.

  • Yield Optimization: Decarboxylative methods and cyclization strategies can be optimized through temperature control, choice of solvents, and catalysts to maximize yield and purity.

  • Purification: Recrystallization from ethanol, ethyl acetate, or methyl acetate is typically employed to obtain high-purity product (>99%).

  • Cost and Scalability: The oxidation route is cost-effective and suitable for large-scale production, while multi-step syntheses may be more suitable for specialized applications.

Chemical Reactions Analysis

Synthetic Pathways

The compound is synthesized via two primary routes:

Method Reagents/Conditions Yield Key Features
Hydrolysis of nitrileH₂SO₄ (conc.), reflux, 6–8 hrs72–78%Converts nitrile to carboxylic acid group
Cyclization of precursorsOxirane, Lewis acid catalyst65–70%Forms oxolane ring via ring-opening

The hydrolysis pathway involves converting 2-(oxolan-2-yl)pyridine-4-carbonitrile to the carboxylic acid derivative under acidic conditions. Cyclization methods employ oxirane and catalysts like BF₃·Et₂O to form the oxolane ring.

Carboxylic Acid Reactions

The carboxylic acid group participates in typical acid-derived transformations:

Reaction Type Reagents Product Applications
EsterificationSOCl₂, ROH (e.g., MeOH, EtOH)2-(Oxolan-2-yl)pyridine-4-carboxylateProdrug synthesis
Amide formationEDCI, HOBt, aminesPyridine-4-carboxamide derivativesBioactive molecule design
Salt formationNaOH/KOHSodium/potassium saltsSolubility enhancement

Amidation reactions are particularly significant for generating pharmacologically active analogs, such as CCR1 antagonists for rheumatoid arthritis .

Oxolane Ring Reactions

The tetrahydrofuran ring undergoes ring-opening and functionalization:

Reaction Type Reagents Product Mechanistic Insight
Acid-catalyzed hydrolysisHCl (aq.), Δ4-Pyridinecarboxylic acid derivativesOxolane ring opens to diol intermediate
HalogenationHI, H₂O (iodolactonization) Iodomethyl lactone derivativesCyclic iodonium intermediate formation

For example, iodolactonization forms a three-membered iodonium intermediate, which is subsequently attacked by the carboxylate group to yield γ-lactone derivatives .

Oxidation and Reduction

The pyridine ring and oxolane moiety exhibit distinct redox behavior:

Process Reagents Outcome Notes
Pyridine ring reductionH₂, Pd/CPiperidine derivativesPartial hydrogenation of aromatic ring
Oxolane oxidationKMnO₄, H₂O, Δγ-Butyrolactone derivativesSelective oxidation of ether to ketone

Reduction of the pyridine ring requires harsh conditions (≥100°C, 50 psi H₂), while oxolane oxidation proceeds under mild acidic conditions.

Cross-Coupling Reactions

The pyridine ring facilitates metal-catalyzed coupling:

Reaction Type Catalyst Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives60–75% yield
Buchwald-HartwigPd₂(dba)₃, XantphosAminopyridine analogs55–65% yield

These reactions enable the introduction of aryl, amino, or alkyl groups at specific positions on the pyridine ring .

Degradation Pathways

Stability studies reveal two primary degradation mechanisms:

  • Thermal decomposition (≥200°C): Decarboxylation to form 2-(oxolan-2-yl)pyridine .

  • Photolytic cleavage : UV light induces oxolane ring scission, generating glutaric acid derivatives.

Comparative Reactivity

The compound’s reactivity differs from structurally related molecules:

Compound Key Functional Groups Reactivity Difference
4-Pyridinecarboxylic acidCarboxylic acid, pyridineLacks oxolane-mediated ring-opening
5-Methylpyridin-3-carboxylic acidMethyl, carboxylic acidReduced steric hindrance vs. oxolane

The oxolane ring enhances solubility in nonpolar solvents compared to unsubstituted pyridinecarboxylic acids .

Scientific Research Applications

Medicinal Chemistry

Potential as Pharmaceutical Agents
2-(Oxolan-2-yl)pyridine-4-carboxylic acid has shown promise in the development of pharmaceuticals due to its structural similarity to biologically active compounds. It has been investigated for its antibacterial, antifungal, and anti-inflammatory properties. The oxolan group enhances binding affinity through hydrogen bonding and hydrophobic interactions, modulating enzyme activity or receptor binding.

Case Study: Faropenem Synthesis
This compound is a key intermediate in the synthesis of faropenem, an antibiotic effective against various bacterial infections. The synthesis involves chiral resolution and chlorination processes starting from tetrahydro-2-furoic acid.

Organic Synthesis

Role as a Synthetic Intermediate
In organic chemistry, this compound serves as a precursor for synthesizing various chemicals, including polymer building blocks. It can undergo oxidation and other transformations to yield valuable derivatives for industrial applications.

Table: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Isonicotinic AcidPyridine ring with carboxylic acid functionalityKnown for its role in pharmacology as an antitubercular agent
3-(Propan-2-yloxy)pyridine-4-carboxylic AcidPyridine ring with ether functionalityOffers unique electronic properties due to nitrogen
5-(Tetrahydrofuran-2-yl)-1H-pyrrolePyrrole ring fused with tetrahydrofuranExhibits distinct reactivity patterns compared to pyridine derivatives

Catalysis

Use as a Catalyst
The compound is utilized as a catalyst in various chemical reactions, enhancing efficiency and selectivity. It can be immobilized on solid supports to create heterogeneous catalysts that are easily separable from reaction mixtures, thus improving reaction yields and reducing environmental impact.

Case Study: Diesel Fuel Precursors
In one application, it catalyzes the conversion of 2-methylfuran into diesel fuel precursors through acid-catalyzed C–C bond-forming reactions followed by hydro-deoxygenation.

Mechanism of Action

The mechanism of action of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the desired biological or chemical effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key structural features and properties of 2-(Oxolan-2-yl)pyridine-4-carboxylic acid with related pyridine-carboxylic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
This compound C₁₀H₁₁NO₃ 193.20 Oxolane ring at C2, COOH at C4 Moderate lipophilicity, stereoisomerism
2,2'-Bipyridine-4-carboxylic acid C₁₁H₈N₂O₂ 200.19 Bipyridine core, COOH at C4 Planar structure, metal-chelating ability
2-(2-Azanyl-1,3-thiazol-4-yl)pyridine-4-carboxylic acid C₉H₇N₃O₂S 229.24 Thiazole at C2, NH₂ group Enhanced hydrogen bonding potential
2-Aminopyridine-4-carboxylic acid C₆H₆N₂O₂ 138.12 NH₂ at C2, COOH at C4 High polarity, zwitterionic nature
2-(5-Cyano-2-oxidanyl-phenyl)pyridine-4-carboxylic acid C₁₃H₈N₂O₃ 240.21 Cyano (CN) and hydroxyl (OH) on phenyl Electron-withdrawing effects, acidity
1-Oxo-2-(pyridin-2-yl)-1,2-dihydroisoquinoline-4-carboxylic acid C₁₅H₁₀N₂O₃ 266.25 Fused isoquinoline-pyridine system Rigid planar structure, low solubility
4-Oxo-2-(pyridin-4-yl)-1H,4H-thieno[3,2-d]pyrimidine-7-carboxylic acid C₁₂H₇N₃O₃S 273.27 Thienopyrimidine core, pyridine at C2 Extended π-conjugation, UV activity

Functional Group Analysis

  • Oxolane vs. Bipyridine : The oxolane substituent in the target compound increases steric bulk and lipophilicity compared to the planar, conjugated bipyridine system in 2,2'-bipyridine-4-carboxylic acid. The latter’s metal-chelating ability makes it suitable for catalysis or coordination polymers .
  • Thiazole vs.
  • Amino vs. Cyano Groups: The amino group in 2-Aminopyridine-4-carboxylic acid increases polarity and solubility, whereas the cyano group in 2-(5-cyano-2-oxidanyl-phenyl)pyridine-4-carboxylic acid lowers pKa of the carboxylic acid, favoring deprotonation in physiological conditions .

Biological Activity

2-(Oxolan-2-yl)pyridine-4-carboxylic acid, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique oxolane structure, which contributes to its interaction with various biological targets. Research into its biological activity has revealed promising results in areas such as enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₃N₃O₃
  • Molecular Weight : 193.20 g/mol
  • CAS Number : 1822828-04-5

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act as an enzyme inhibitor, modulating various biochemical pathways. For example, it has been shown to inhibit carbonic anhydrase (CA), a crucial enzyme involved in numerous physiological processes.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description Reference
Enzyme Inhibition Inhibits carbonic anhydrase with IC₅₀ values ranging from 10.93 to 25.06 nM for CA IX and 1.55 to 3.92 μM for CA II.
Antimicrobial Effects Exhibits significant antimicrobial properties against various bacterial strains, including S. aureus and K. pneumoniae.
Apoptosis Induction Induces apoptosis in cancer cell lines, evidenced by increased annexin V-FITC positivity in MDA-MB-231 cells.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study conducted on the inhibitory effects of various derivatives of pyridine compounds highlighted the strong inhibition of carbonic anhydrase IX by this compound. The compound demonstrated selectivity towards CA IX over CA II, indicating its potential for targeted therapeutic applications in conditions where CA IX is implicated, such as cancer .
  • Antimicrobial Activity
    • Research evaluating the antimicrobial properties found that at a concentration of 50 μg/mL, the compound exhibited significant inhibition rates against S. aureus (80.69%) and K. pneumoniae (79.46%). This suggests that this compound could be a candidate for developing new antimicrobial agents.
  • Induction of Apoptosis
    • In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with the compound resulted in a substantial increase in apoptotic markers, suggesting that it could be developed as a therapeutic agent for cancer treatment .

Q & A

Q. What are the common synthetic routes for 2-(Oxolan-2-yl)pyridine-4-carboxylic acid, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step reactions, including:

  • Condensation : Reacting a pyridine derivative (e.g., 4-carboxypyridine) with an oxolane precursor under acidic or catalytic conditions. Palladium or copper catalysts in solvents like DMF or toluene are often used to facilitate coupling reactions .
  • Cyclization : Intramolecular cyclization using dehydrating agents (e.g., POCl₃) to form the oxolane ring.
  • Functionalization : Introducing carboxylic acid groups via hydrolysis or oxidation.

Q. Optimization strategies :

  • Use high-purity starting materials to minimize side reactions.
  • Adjust reaction stoichiometry (e.g., 1.2 equivalents of oxolane precursor) and temperature (e.g., 80–100°C for cyclization).
  • Monitor purity via HPLC or LC-MS post-synthesis .

Q. How can researchers confirm the structural identity of this compound using spectroscopic and crystallographic methods?

Answer:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., using ACD/Labs or ChemDraw). Key signals include pyridine protons at δ 8.5–9.0 ppm and oxolane protons at δ 4.0–5.0 ppm .
  • X-ray crystallography : Use single-crystal diffraction (e.g., SHELX software for refinement ). Validate bond lengths (e.g., C–O in oxolane: ~1.43 Å) and angles against literature.
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+: ~250.22 g/mol) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

Answer:

  • Recrystallization : Use ethanol/water mixtures (70:30 v/v) to isolate the carboxylic acid form.
  • Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (20–50%) for intermediates.
  • Acid-base extraction : Adjust pH to 2–3 to precipitate the compound from aqueous solutions .

Q. How can initial biological activity screening be designed for this compound?

Answer:

  • Antimicrobial assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using microbroth dilution (MIC determination) .
  • Enzyme inhibition : Screen against kinases or proteases via fluorescence-based assays (e.g., ATPase activity).
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

Answer:

  • Data validation : Use programs like PLATON to check for twinning or disorder in the crystal lattice.
  • Refinement strategies : Apply restraints for flexible groups (e.g., oxolane ring) in SHELXL .
  • Cross-validation : Compare with DFT-optimized geometries (e.g., Gaussian09) to identify outliers in bond angles or torsions .

Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., proteins)?

Answer:

  • X-ray co-crystallization : Soak the compound into protein crystals (e.g., TraE protein ) and collect diffraction data at 1.5–2.0 Å resolution.
  • Surface plasmon resonance (SPR) : Measure binding kinetics (KD_D) using Biacore systems.
  • Molecular docking : Perform simulations with AutoDock Vina to predict binding modes and affinity .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Answer:

  • DFT calculations : Use Gaussian09 to compute Fukui indices for nucleophilic/electrophilic sites.
  • Transition-state analysis : Identify energy barriers for cyclization or oxidation steps using QM/MM methods.
  • Solvent effects : Simulate reaction pathways in polar (e.g., DMF) vs. nonpolar (e.g., toluene) solvents .

Q. What strategies mitigate degradation or instability during storage and handling?

Answer:

  • Storage conditions : Keep at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation.
  • Stabilizers : Add 1% w/v ascorbic acid to aqueous solutions.
  • Characterization : Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Q. How can researchers analyze conflicting bioactivity data across different assay systems?

Answer:

  • Orthogonal assays : Validate hits using both fluorescence-based and label-free (e.g., SPR) methods.
  • Dose-response curves : Calculate EC₅₀/IC₅₀ values in triplicate to assess reproducibility.
  • Mechanistic studies : Perform RNA-seq or proteomics to identify off-target effects .

Q. What advanced techniques elucidate the compound’s role in multi-step catalytic or biochemical pathways?

Answer:

  • Isotope labeling : Use 13C^{13}C-labeled compound in metabolic tracing (e.g., NMR or LC-MS).
  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated analogs.
  • In situ spectroscopy : Monitor intermediates via FTIR or Raman during catalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxolan-2-yl)pyridine-4-carboxylic acid
Reactant of Route 2
2-(Oxolan-2-yl)pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.